molecular formula C9H6BrF3O B1306062 2-(Trifluoromethyl)phenacyl bromide CAS No. 54109-16-9

2-(Trifluoromethyl)phenacyl bromide

Cat. No.: B1306062
CAS No.: 54109-16-9
M. Wt: 267.04 g/mol
InChI Key: KWZCBMKXNYOQAK-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)phenacyl bromide” is an organic fluorinated building block . It has a molecular formula of C9H6BrF3O and an average mass of 267.043 Da .


Synthesis Analysis

The synthesis of “this compound” involves various methods. For instance, it can be synthesized from 2,5-CTF . Another method involves the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide in the presence of triethylamine and DMF, resulting in the formation of 3-hydroxybenzo[b]thiophen-2-yl(4-(trifluoromethyl)phenyl)methanone .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 .


Chemical Reactions Analysis

In terms of chemical reactions, benzenesulfinic acid ammonium salt might react with “this compound” to give β-keto sulfone . It is also used in Rap-Stoermer condensation reactions .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 28-30°C, a boiling point of 52/0.03mm, and a density of 1.592±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in water .

Safety and Hazards

This compound is considered dangerous. It causes severe skin burns and eye damage. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and not to breathe dust .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)phenacyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure and function of proteins by adding alkyl groups to amino acid residues. This interaction can lead to changes in enzyme activity, protein-protein interactions, and overall cellular function . Additionally, this compound can form covalent bonds with nucleophilic sites on biomolecules, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These changes can result in altered cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acid residues in proteins or nucleotides in DNA . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, such as sustained changes in gene expression and cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound can cause significant changes in cellular metabolism, leading to cellular stress and potential cell death . Additionally, threshold effects may be observed, where a specific dosage level is required to elicit a measurable biochemical or cellular response . These dosage effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic interactions can influence the compound’s overall biochemical activity and cellular effects. Additionally, this compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways

Properties

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZCBMKXNYOQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380925
Record name 2-(Trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54109-16-9
Record name 2-(Trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2′-(Trifluoromethyl)acetophenone (10.0 g) was dissolved in chloroform (30 mL) and diethyl ether (30 mL), a solution of bromine (8.50 g) in chloroform (20 mL) was added dropwise while maintaining the reaction temperature at not higher than 25° C. After the dropwise addition, the mixture was stirred at room temperature for 1 hr, water was added to the reaction mixture and the mixture was extracted with chloroform. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, concentration under reduced pressure to give crude 2-bromo-1-(2-trifluoromethylphenyl)ethanone. Potassium carbonate (13.82 g) was added to ethyl cyanoacetate (44.44 g), and the mixture was stirred at 45° C. for 1 hr. A solution of crude 2-bromo-1-(2-trifluoromethylphenyl)ethanone in acetone (100 mL) was added dropwise. After completion of the dropwise addition, the mixture was stirred at the same temperature for 1 hr, and stirred overnight at room temperature. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Excess ethyl cyanoacetate contained in the obtained oil was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=9:1→7:1) to give the title compound as an oil (yield 10.43 g, from 2′-(trifluoromethyl)acetophenone, yield 66%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 20.00 g (0.11 mole) of 2′-(trifluoromethyl)acetophenone in 200 mL of dichloromethane was added 5.5 mL (0.11 mole) of bromine over 90 minutes. A stream of nitrogen was bubbled through the reaction mixture for 15 minutes. The mixture solvent was removed under reduced pressure. The residue was dissolved with ethanol, and then concentrated under reduced pressure to give 27.25 g of 2-bromo-1-(2-trifluoromethyl-phenyl)-ethanone as a yellow oil, which was used in the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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